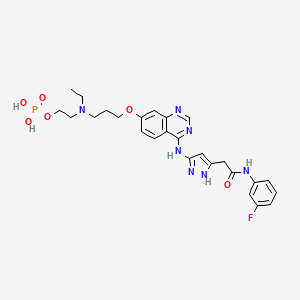
Barasertib
Descripción general
Descripción
Barasertib, also known as AZD1152, is a small molecule Aurora B inhibitor . It is a prodrug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase . This compound belongs to the class of organic compounds known as quinazolinamines .
Molecular Structure Analysis
Barasertib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Physical And Chemical Properties Analysis
The molecular formula of Barasertib is C26H31FN7O6P and its molecular weight is 587.5 g/mol .
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
Barasertib has been studied for its potential in treating patients with relapsed or refractory Acute Myeloid Leukemia (AML). It is a pro-drug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase with antitumor activity in a broad range of hematological malignancies including AML .
Inhibition of Aurora B Kinase
Barasertib is known to inhibit Aurora B kinase. The inhibition of Aurora B kinase by Barasertib leads to chromosome misalignment, prevents cell division, and consequently reduces cell viability and induces apoptosis .
Treatment of Small-Cell Lung Cancer (SCLC)
Barasertib has shown potential in inhibiting the growth of SCLC cell lines both in vitro and in vivo. It has been observed that SCLC tumors with cMYC amplification/high gene expression frequently respond to Aurora B inhibitors like Barasertib .
Treatment of Acute Promyelocytic Leukemia (APL)
Barasertib has been identified as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia .
Treatment of Androgen-Dependent Prostate Cancer
Barasertib has been found to induce growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy .
Sensitization for Tubulin Depolymerizing Agent or Topoisomerase II Inhibitor
Barasertib has been found to induce growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo .
Mecanismo De Acción
Target of Action
Barasertib, also known as AZD1152, is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase is a chromosomal passenger protein required for the phosphorylation of Histone H3, chromosome segregation, and cytokinesis . It plays a crucial role in cell division and its overexpression can lead to defects in mitosis .
Mode of Action
Upon administration, Barasertib rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, the active moiety . This active moiety specifically binds to and inhibits Aurora B kinase . This inhibition results in the disruption of spindle checkpoint functions and chromosome alignment, and consequently, the disruption of chromosome segregation and cytokinesis . This leads to an aberrant mitosis, followed by endoreduplication and eventual cell death .
Biochemical Pathways
The main pathways identified in human metabolism of Barasertib are:
- Cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation .
- Loss of the fluoroaniline moiety to form barasertib-hQPA desfluoroaniline, followed by oxidation .
Pharmacokinetics
Barasertib is a pro-drug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA . Maximal plasma concentrations of Barasertib and barasertib-hQPA are achieved by the first scheduled sample, taken 24 h from the start of infusion . Barasertib-hQPA is extensively distributed to the tissues, with a relatively slow rate of total clearance . The renal clearance values for barasertib-hQPA represent approximately 10% of the total clearance of barasertib-hQPA from plasma . Overall, 72–82% of radioactivity is recovered, with approximately double the amount recovered in feces (mean = 51%) compared with urine (mean = 27%) .
Result of Action
Consistent with the inhibition of Aurora B kinase, the addition of barasertib-hQPA to tumor cells in vitro induces chromosome misalignment, prevents cell division, and consequently reduces cell viability and induces apoptosis . In vivo, barasertib inhibited the growth of xenografts established from an SCLC line that had high cMYC gene expression, no cMYC amplification, and was positive for the core MYC gene signature .
Action Environment
The efficacy of Barasertib can be influenced by the genetic makeup of the tumor cells. For instance, SCLC tumors with cMYC amplification/high gene expression frequently respond to Aurora B inhibitors . .
Safety and Hazards
Propiedades
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVSCPOBPEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222583 | |
| Record name | Barasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barasertib | |
CAS RN |
722543-31-9 | |
| Record name | Barasertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barasertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11747 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Barasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Barasertib?
A1: Barasertib is a selective inhibitor of Aurora kinase B (AURKB). [, , , , , , , , , , , , , , , ]
Q2: How does Barasertib interact with Aurora kinase B?
A2: Barasertib is a pro-drug that is rapidly converted to its active moiety, Barasertib-hydroxyquinazoline-pyrazol-aniline (Barasertib-HQPA), in vivo. Barasertib-HQPA is a reversible, ATP-competitive inhibitor of Aurora kinase B. [, , , , ]
Q3: What are the downstream effects of inhibiting Aurora kinase B?
A3: Aurora kinase B inhibition leads to several downstream effects, including:- Suppression of Histone H3 phosphorylation (phH3): This is a widely used biomarker for Barasertib activity. [, , , , , , , , , , , , ]- Inhibition of cytokinesis: This leads to the formation of polyploid cells with more than 4N DNA content. [, , , , , , , , , , , , , , , ] - Induction of mitotic catastrophe: This is a form of cell death characterized by aberrant mitosis, multinucleation, and micronuclei formation. [, , , , ]- Induction of apoptosis: While not the primary mechanism of action, apoptosis can be observed in Barasertib-treated cells, particularly after prolonged exposure or higher concentrations. [, , , , , , , , , , , , ]
Q4: Does Barasertib affect other targets besides Aurora kinase B?
A4: Research has shown that Barasertib can also directly target phosphorylated FLT3 and inhibit its downstream target phospho–signal transducer and activator of transcription 5 (STAT5) in FLT3-ITD–expressing acute myeloid leukemia cells. []
Q5: Does the p53 status of cancer cells influence the activity of Barasertib?
A5: Barasertib has been shown to induce polyploidy and cell death in both p53 wild-type and p53-deficient cancer cells, indicating that its activity is largely p53-independent. [, , ]
Q6: What is the molecular formula and weight of Barasertib?
A6: The molecular formula of Barasertib is C25H25FN6O6P and its molecular weight is 554.5 g/mol. []
Q7: Is there any spectroscopic data available for Barasertib?
A7: While the provided research papers do not explicitly include spectroscopic data, it is standard practice to characterize novel compounds using various spectroscopic techniques, such as NMR, IR, and MS. This data is likely available in the original patent filings or internal research reports of the developing company, AstraZeneca.
Q8: Are there any known material compatibility issues with Barasertib?
A8: One study mentioned that there were concerns about the potential for Barasertib to precipitate in intravenous lines during administration. [] This suggests that material compatibility with certain infusion sets or catheters could be an issue and might require specific administration protocols, such as regular saline flushes.
Q9: What are the strategies used to improve the stability, solubility, or bioavailability of Barasertib?
A11: Barasertib is administered as a prodrug, which suggests that this strategy was employed to improve its pharmacokinetic properties. [, , , , , , , , , , , , , , , ] Research also describes the development of nanoparticle formulations of Barasertib-HQPA to overcome limitations associated with continuous intravenous infusions and potentially improve its therapeutic index by enhancing tumor targeting. [, ]
Q10: What is the pharmacokinetic profile of Barasertib?
A12: Research indicates that Barasertib is rapidly converted to its active metabolite, Barasertib-HQPA, in plasma. [, ] The active metabolite has a relatively slow rate of clearance and exhibits linear pharmacokinetics. [, , ]
Q11: What is known about the tissue distribution of Barasertib?
A14: Barasertib-HQPA has been shown to be extensively distributed to tissues, although specific details on its tissue distribution profile are not provided in the research papers. [, ]
Q12: What is the efficacy of Barasertib in preclinical models?
A15: Barasertib has demonstrated potent anti-tumor activity in various preclinical models, including human tumor xenografts of colon, lung, and hematologic malignancies. [, , , , , , , , , , , , , , , ] It has also shown efficacy in a spontaneous mouse model of early intestinal neoplasia. []
Q13: What are the results of clinical trials with Barasertib?
A16: Several clinical trials have been conducted with Barasertib in patients with acute myeloid leukemia (AML). [, , , , ] In a Phase 2 trial, Barasertib demonstrated a statistically significant improvement in the overall complete response rate and a trend towards improved overall survival compared to low-dose cytarabine in elderly patients with AML who were unfit for intensive chemotherapy. []
Q14: What are the common cell-based assays used to evaluate the efficacy of Barasertib?
A17: Common cell-based assays used to assess the efficacy of Barasertib include:- MTT assays: to measure cell viability and metabolic activity. [, , ]- Clonogenic assays: to assess the long-term proliferative capacity of cells. [, , , , ]- Cell cycle analysis: to determine the distribution of cells in different phases of the cell cycle. [, , , , , , , , , , , , , , ]- Apoptosis assays: such as annexin V staining, to measure the level of programmed cell death. [, , , , , , , , , , , , , , ]
Q15: Are there known resistance mechanisms to Barasertib?
A18: Research has identified several potential resistance mechanisms to Barasertib, including:- Overexpression of drug efflux transporters: Particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can limit the intracellular accumulation of Barasertib-HQPA, leading to reduced efficacy. [, , ]- Mutations in Aurora kinase B: Specific mutations, such as H250Y, have been shown to confer resistance to Barasertib by hyperactivating the kinase. []- Suppression of apoptosis: Resistance can arise from reduced sensitivity to apoptosis induced by Barasertib, potentially due to alterations in apoptotic signaling pathways. []
Q16: Is there any cross-resistance between Barasertib and other Aurora kinase inhibitors?
A19: Research has shown that some cell lines resistant to VX-680 (Tozasertib), another Aurora kinase inhibitor, also exhibit cross-resistance to Barasertib. [] This suggests that shared mechanisms of resistance exist between these inhibitors.
Q17: What are the main toxicities observed in preclinical studies with Barasertib?
A20: In preclinical studies, Barasertib has been associated with transient myelosuppression, which was reversible after cessation of treatment. []
Q18: What are the main adverse events reported in clinical trials with Barasertib?
A21: The most common adverse events reported in clinical trials with Barasertib include:- Febrile neutropenia: A serious complication characterized by fever and low neutrophil count, indicating increased susceptibility to infections. [, , , , ]- Stomatitis/Mucosal inflammation: Inflammation of the mouth and mucous membranes, causing pain, sores, and difficulty eating. [, , , , ]
Q19: What strategies are being explored to improve the delivery of Barasertib to specific targets or tissues?
A22: To improve the delivery and therapeutic index of Barasertib, researchers have developed nanoparticle formulations of its active metabolite, Barasertib-HQPA. [, ] These nanoparticles are designed to enhance tumor targeting and potentially reduce side effects.
Q20: What biomarkers are being investigated to predict the efficacy of Barasertib?
A23: Research suggests that Aurora kinase B expression levels, histone H3 phosphorylation (phH3), and the induction of polyploidy in tumor cells could serve as potential biomarkers for Barasertib's efficacy. [, , , , , , , , , , , , , ] The FLT3-ITD mutation status might also be a predictor of response in AML patients. []
Q21: Are there any biomarkers to monitor treatment response or identify adverse effects?
A24: Besides phH3 and polyploidy levels, M30, an ELISA that detects a specific form of cytokeratin 18 released during apoptosis, has been investigated as a pharmacodynamic biomarker of Barasertib-induced cell death in preclinical models. []
Q22: What analytical methods are used to characterize and quantify Barasertib?
A25: Common analytical techniques used for Barasertib include:- High-performance liquid chromatography (HPLC): for separation and quantification of the drug and its metabolites.- Mass spectrometry (MS): for identification and structural characterization of the drug and its metabolites.- ELISA: for measuring specific biomarkers, such as M30 and M65. []- Flow cytometry: for analyzing cell cycle distribution, DNA content, and other cellular parameters. [, , , , , , , , , , , , , , ]- Immunofluorescence microscopy: for visualizing cellular targets and processes, such as histone H3 phosphorylation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)

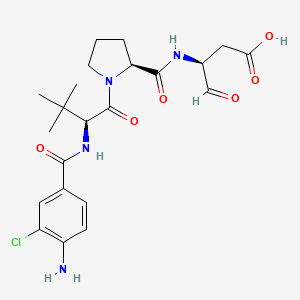
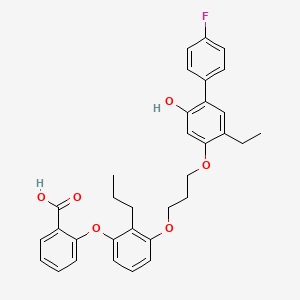
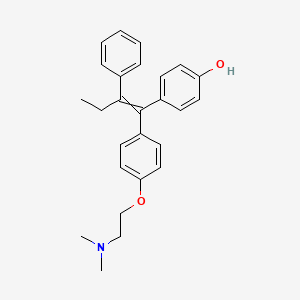

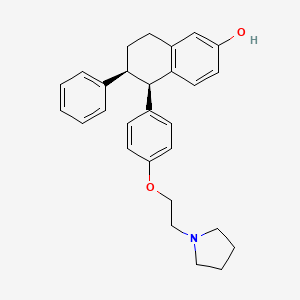
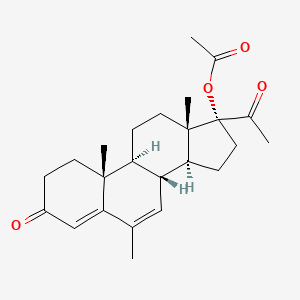
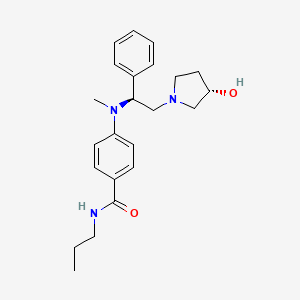

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
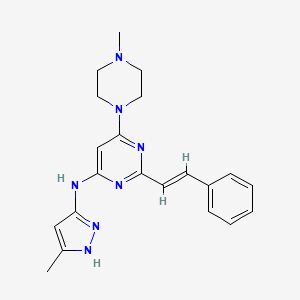
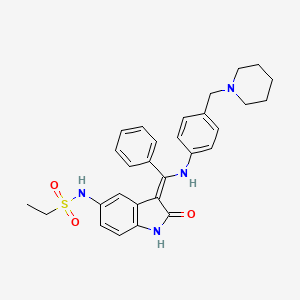
![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)